Physicochemical Selectivity: Molecular Weight Reduction vs. 7-Phenyl-5-(thiophen-2-yl) Analog
CAS 649755-64-6 exhibits a significantly lower molecular weight (261.3 g/mol) compared to its 7-phenyl-5-(thiophen-2-yl)-2-thioxo analog (C21H15N3OS2, MW ~389.5 g/mol) [1][2]. This represents a 33% reduction in molecular weight, directly enhancing ligand efficiency metrics and providing more 'room' for subsequent optimization in a lead discovery program. The comparator's higher molecular weight is a direct consequence of the additional phenyl substituent at the 7-position, which is absent in the target compound.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 261.3 g/mol |
| Comparator Or Baseline | 7-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: ~389.5 g/mol (calculated from molecular formula C21H15N3OS2) |
| Quantified Difference | Reduction of ~128.2 g/mol (33% lower) |
| Conditions | Computed from standard atomic weights |
Why This Matters
For procurement in fragment-based screening or lead optimization, a lower starting molecular weight is a critical selection criterion to meet common lead-likeness filters (e.g., MW ≤ 350 Da).
- [1] PubChem Compound Summary for CID 71377639. National Center for Biotechnology Information, 2025. View Source
- [2] Shetty, C. R., et al. In-silico Studies, Synthesis and Antioxidant Studies of Different Substituted 7-Phenyl-5-(Thiophen-2-Yl)-2-Thioxo-2,3-Dihydropyrido[2,3-D]Pyrimidine-4(1h)- Onces. Indian Journal of Pharmaceutical Education and Research, 2022. View Source
